NPR-C activator 1

CAS No.:

Cat. No.: VC16645362

Molecular Formula: C18H24N6O3

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24N6O3 |

|---|---|

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | tert-butyl 3-[[4-(4-acetamidoanilino)-1,3,5-triazin-2-yl]amino]propanoate |

| Standard InChI | InChI=1S/C18H24N6O3/c1-12(25)22-13-5-7-14(8-6-13)23-17-21-11-20-16(24-17)19-10-9-15(26)27-18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,22,25)(H2,19,20,21,23,24) |

| Standard InChI Key | FQPCIIXSQCSDSG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=N2)NCCC(=O)OC(C)(C)C |

Introduction

Chemical and Pharmacological Profile of NPR-C Activator 1

Structural Characteristics

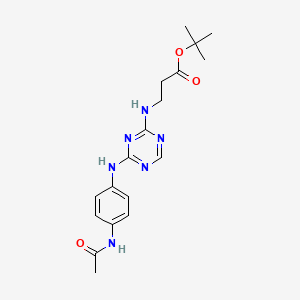

NPR-C activator 1 (CAS No. 2768328-61-4) is a bis-aminotriazine derivative with a molecular weight of 372.42 g/mol . Its chemical structure (Figure 1) features a central triazine core substituted with aromatic and aliphatic groups, enabling selective interaction with NPR-C’s extracellular domain. The compound’s SMILES notation (O=C(OC(C)(C)C)CCNC=1N=CN=C(N1)NC2=CC=C(C=C2)NC(=O)C) reflects its ester-linked tert-butyl group and para-substituted benzamide moiety, critical for receptor binding .

Table 1: Physicochemical Properties of NPR-C Activator 1

| Property | Value |

|---|---|

| Molecular Formula | C18H24N6O3 |

| Molecular Weight | 372.42 g/mol |

| Solubility (DMSO) | 80 mg/mL (214.81 mM) |

| Storage Conditions | -20°C (powder), -80°C (solution) |

| EC50 (NPR-C Activation) | ~1 μM |

Pharmacokinetic Attributes

In vivo studies reveal favorable pharmacokinetics, including oral bioavailability and metabolic stability . The compound’s half-life in rodent models exceeds 4 hours, with linear dose-exposure relationships observed up to 50 mg/kg. Solubility in lipid-based vehicles (e.g., 40% PEG300/5% Tween-80/45% saline) facilitates intravenous administration, achieving plasma concentrations sufficient for sustained NPR-C activation .

Mechanism of Action: NPR-C Signaling Pathways

G Protein-Coupled Receptor Activation

NPR-C activator 1 binds to NPR-C’s extracellular domain, triggering conformational changes in its intracellular region. A 17-amino acid sequence (R469–R485) within the receptor’s cytoplasmic domain mediates G protein activation . Mutational studies demonstrate that arginine residues at positions 469 and 470 are essential for coupling to Gi1/Gi2 proteins, which inhibit adenylyl cyclase and reduce cAMP levels . Substitution of histidine (H481) or arginine (R482, R485) in the C-terminal HRELR motif abolishes G protein signaling, confirming the sequence’s necessity for effector regulation .

Cross-Talk with Cyclic Nucleotide Pathways

NPR-C activation modulates multiple second messengers:

-

cGMP Suppression: Via NPR-B-dependent mechanisms, NPR-C reduces cGMP levels by sequestering natriuretic peptides .

-

cAMP Inhibition: Gi-mediated adenylyl cyclase inhibition decreases cAMP, impacting lipolysis and insulin sensitivity .

-

Calcium Signaling: NPR-C activation attenuates calcium influx in endothelial cells, influencing vascular tone .

Pharmacological Effects in Preclinical Models

Metabolic Regulation in Adipose Tissue

Global NPR-C knockdown in stromal vascular fraction (SVF) cells enhances mitochondrial respiration and upregulates UCP1/PGC-1α, promoting white adipose tissue (WAT) browning . NPR-C activator 1 counteracts these effects, increasing WAT mass by 22% in high-fat diet models through cAMP suppression . Conversely, NPR-C antagonism (e.g., AP-811) reduces adiposity by 15%, highlighting the receptor’s dual role in energy balance .

Vascular Homeostasis

In human aortic endothelial cells (hAoECs), NPR-C activation by cANF (a structural analog) elevates DAG species (e.g., 16:0/18:1-DAG) by 2.5-fold, activating PKC-δ . This inhibits epithelial sodium channels (EnNaC), reducing sodium uptake by 40% and mitigating endothelial dysfunction . Patch-clamp analyses confirm a 60% decrease in EnNaC open probability (NPo) following NPR-C agonist treatment .

Comparative Analysis with NPR-C Modulators

Table 2: NPR-C Ligands and Their Functional Outcomes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume